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molecular formula C10H11NO2 B8571676 4-(Azetidin-1-ylcarbonyl)phenol

4-(Azetidin-1-ylcarbonyl)phenol

Cat. No. B8571676
M. Wt: 177.20 g/mol
InChI Key: APYYLTZBCALLJB-UHFFFAOYSA-N
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Patent
US07973178B2

Procedure details

1,1-Carbonyldiimidazole (95.57 mmol; 16.57 g) was charged to a 250 mL round bottomed flask purged with nitrogen, acetonitrile (72 mL) was added, to form a mobile white slurry. 4-Hydroxybenzoic acid (86.88 mol; 12.00 g) was added in portions over 30 minutes to give clear yellow solution, which then became a slurry after approximately 15 minutes. The slurry was heated to 50° C. and azetidine (104.25 mol; 5.95 g) in acetonitrile (10 mL) was added drop wise over 10 minutes. Further azetidine (17.38 mmol; 992.08 mg) was added in acetonitrile (12 mL) and the reaction mixture was heated to 50° C. for a further hour. The precipitated product (10 g, 65% yield) was isolated by filtration and washed with acetonitrile (15 mL) and then dried in a vacuum oven at 40° C.
[Compound]
Name
1,1-Carbonyldiimidazole
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
5.95 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
992.08 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[NH:11]1[CH2:14][CH2:13][CH2:12]1>C(#N)C>[N:11]1([C:6]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:10][CH:9]=2)=[O:8])[CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
1,1-Carbonyldiimidazole
Quantity
16.57 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
5.95 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
992.08 mg
Type
reactant
Smiles
N1CCC1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen, acetonitrile (72 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a mobile white slurry
CUSTOM
Type
CUSTOM
Details
to give clear yellow solution, which
CUSTOM
Type
CUSTOM
Details
after approximately 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 50° C. for a further hour

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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